Cypermethrin
Overview
Description
Cypermethrin is a synthetic pyrethroid used as an insecticide in large-scale commercial agricultural applications as well as in consumer products for domestic purposes . It behaves as a fast-acting neurotoxin in insects . It is readily absorbed from the gastrointestinal tract, by inhalation of dust and fine spray mist and only minimally through intact skin .
Synthesis Analysis
Cypermethrin (CY), a synthetic pyrethroid pesticide, has been widely used in controlling pests in tea, fruits and vegetables, and in fighting against animal or human parasites . A bacterial strain identified as Bacillus cereus AKAD 3–1 degraded 88.1% of 50 mg/l of cypermethrin in an aqueous medium .
Molecular Structure Analysis
Cypermethrin has the molecular formula C22H19Cl2NO3 . Its average mass is 416.297 Da and its monoisotopic mass is 415.074188 Da .
Chemical Reactions Analysis
Cypermethrin biodegradation was optimized by CCD (central composite design) and validated by ANN-GA (artificial neural network-genetic algorithm) . The isolate successfully converted cypermethrin to CO2 and phenol without producing any toxic metabolite .
Physical And Chemical Properties Analysis
Cypermethrin is a yellow/brown viscous liquid with a mild chemical odour . It has a low vapour pressure (6 x 10 -7 Pa at 25 ºC) .
Scientific Research Applications
Neurotoxicity and Neurodegeneration Studies
Cypermethrin, a class II pyrethroid pesticide, is extensively used in controlling insects in various settings. Research highlights its neurotoxicity, particularly its ability to cross the blood-brain barrier and induce motor deficits and neurodegeneration. It acts mainly by prolonging the opening of sodium channels, leading to hyper-excitation of the central nervous system. Additionally, it influences other channels and neurotransmitters, contributing to DNA damage and oxidative stress in neuronal cells. Its variable responses based on exposure levels, time, and the species or strain of animals used make it a common subject in neurotoxicology research, especially for understanding nigrostriatal dopaminergic neurodegeneration (Singh, Tiwari, Prakash, & Singh, 2012).
Genetic and Reproductive Toxicity
Cypermethrin has been studied for its genotoxic effects, such as DNA damage and micronuclei formation in rats. The protective role of substances like curcumin against cypermethrin-induced genotoxicity has been explored, demonstrating the potential for mitigating its harmful effects (Sankar, Telang, & Manimaran, 2010). Furthermore, studies have investigated its influence on sexual behavior and hormone levels, revealing that cypermethrin can disrupt reproductive functions by affecting pituitary-gonadal hormones (Jalal, Hajikhani, & Zaeim, 2010).
Impact on Aquatic Organisms
The effects of cypermethrin on aquatic life have been a significant area of study. It has been shown to cause oxidative stress and enzyme activities in freshwater organisms, like mussels, indicating its potential to disrupt aquatic ecosystems. Its genotoxic effects on fish gill cells and the associated oxidative stress highlight the broader environmental impact of its use (Khazri et al., 2015).
Oxidative Stress and Inflammatory Response
Cypermethrin-induced oxidative stress and inflammation in various animal models have been extensively researched. Studies show that it causes an increase in oxidative stress biomarkers and inflammatory responses in rat models. The protective impact of agents like Moringa oleifera and thymoquinone against cypermethrin-induced lung and organ damage has been explored, demonstrating their potential in mitigating oxidative stress and histopathological alterations (Soliman, El-Desouky, & Abd El-Hamid Nahas, 2021); (Ince et al., 2012).
Developmental Toxicity
The developmental toxicity of cypermethrin has been studied in zebrafish embryos, revealing morphological abnormalities, increased malondialdehyde production, and changes in antioxidative enzymes. These findings are crucial in understanding the potential mechanisms of cypermethrin exposure during embryogenesis (Shi et al., 2011).
Protective Effects of Natural Substances
Numerous studies have investigated the protective effects of natural substances against cypermethrin-induced toxicity. For instance, the impact of compounds like curcumin, Moringa oleifera, and thymoquinone in reducing the genotoxic and oxidative stress caused by cypermethrin highlights the potential for using natural antioxidants as protective agents (Sankar et al., 2010); (Soliman et al., 2021).
Safety And Hazards
Cypermethrin is moderately toxic through skin contact or ingestion . It may cause irritation to the skin and eyes . Symptoms of dermal exposure include numbness, tingling, itching, burning sensation, loss of bladder control, incoordination, seizures and possible death . Cypermethrin is highly toxic to fish, bees and aquatic insects .
Future Directions
The toxicological information currently available might be used to gain a clear understanding of the possibilities of these synthetic pyrethroid insecticides causing various health hazards to environmental and provides insight for future research evaluating the toxic effects of pyrethroid insecticides . The unrestricted utilization of xenobiotic compounds has sparked widespread concern by the world’s growing population . A synthetic pyrethroid called cypermethrin (CP) is commonly utilized as an insecticide in horticulture, agriculture, and pest control .
properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
Record name | CYPERMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023998 | |
Record name | Cypermethrin | |
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Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET], YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR., Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals. | |
Record name | Cypermethrin | |
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Record name | CYPERMETHRIN | |
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Record name | CYPERMETHRIN | |
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Solubility |
Soluble in methanol, acetone, xylene, dichloromethane, In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C)., Soluble in methanol and methylene dichloride, In water, 4X10-3 mg/L at 20 °C, Solubility in water: none | |
Record name | CYPERMETHRIN | |
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Record name | CYPERMETHRIN | |
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Density |
1.25 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
1.25 | |
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Vapor Pressure |
1.7X10-9 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 1.7x10-9 mmHg | |
Record name | CYPERMETHRIN | |
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Mechanism of Action |
Pyrethroid insecticides are synthetic neurotoxins patterned after the naturally occurring pyrethrins. Their mechanism of action is thought to involve effects primarily at the voltage-sensitive sodium channel of both insect & mammalian neurons, although recent studies have raised the possibility that these cmpds may also act at the gamma-aminobutyric acid receptor-chloride ionophore complex. Here we show that active pyrethroids of the alpha-cyano-3-phenoxybenzyl class allosterically enhance the binding of (3)H-batrachotoxinin-A 20-alpha-benzoate to voltage-sensitive sodium channels of rat brain in a dose-dependent & stereospecific manner. Comparison of the rank order of potency for enhancement of (3)H-batrachotoxinin-A 20-alpha-benzoate binding & insecticidal activity in a series of toxic steroisomers of cypermethrin, representative of the class, reveals a correlation between the two measures. These results support a sodium channel site model for pyrethroid action & suggest a useful & practical method to help evaluate the relationship between the sodium channel & insecticidal potency for members of this class of cmpds., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, The efforts of this study were directed at defining the importance of esterases, mixed function oxidases and mitochondrial respiratory chain enzymes in in vitro covalent binding of cismethrin and the two cyanopyrethroids, cypermethrin and deltamethrin to phenobarbital induced rat liver homogenate and microsomes. Each enzyme system was selectively inhibited to elucidate the activation mechanism involved. Piperonyl-butoxide and carbon-monoxide were used to inhibit mixed function oxidases. Tetraethylpyrophosphate inhibited esterase and trichloropropene-oxide inhibited epoxide-hydrolase. Potassium cyanide or rotenone was used to block the mitochondrial electron transport. The study demonstrated that covalent binding of cismethrin, cypermethrin, and deltamethrin was dependent on pyrethroid concentration. Inhibition of esterases and mitochondrial respiration only slightly altered the covalent binding level. Inhibition of cytochrome p450 and mixed function oxidases reduced the covalent binding, making it almost nonexistent. The covalent binding was decreased by 50% through an 80% inhibition of epoxide-hydrolase. In vitro, the comparison of data between alcohol and acid labeling of the same pyrethroid suggested that the whole molecule was bound to proteins in an activation process, perhaps epoxidation, and that hydrolysis could only occur afterwards. The role of cytochrome p450 dependent monooxygenases in the covalent binding process was stressed., Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, For more Mechanism of Action (Complete) data for CYPERMETHRIN (12 total), please visit the HSDB record page. | |
Record name | CYPERMETHRIN | |
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Product Name |
Cypermethrin | |
Color/Form |
Viscous semi-solid, Colorless crystals - pure isomers | |
CAS RN |
52315-07-8, 97955-44-7 | |
Record name | Cypermethrin | |
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Melting Point |
70 °C, MP: 60-80 °C (technical), 60-80 °C, 158 °F | |
Record name | CYPERMETHRIN | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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